molecular formula C12H17N7OS2 B5352877 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B5352877
M. Wt: 339.4 g/mol
InChI Key: FNVLQHBTAKGXJY-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides or cyclohexylamines.

    Attachment of the Tetrazole Moiety: The tetrazole ring can be formed by the reaction of nitriles with azides under thermal or catalytic conditions.

    Formation of the Final Compound: The final compound can be obtained by coupling the thiadiazole and tetrazole intermediates through appropriate linkers such as acetamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity against pests and weeds.

    Materials Science: The compound may be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Uniqueness

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the presence of the cyclohexyl group, which may impart specific steric and electronic properties, influencing its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7OS2/c1-19-12(16-17-18-19)21-7-9(20)13-11-15-14-10(22-11)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,13,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVLQHBTAKGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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